4-Chloro-6-methylpyridin-2-amine

Vue d'ensemble

Description

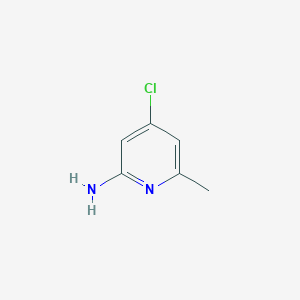

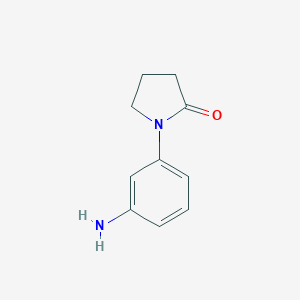

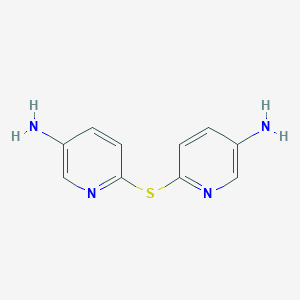

4-Chloro-6-methylpyridin-2-amine, also known as 2-Pyrimidinamine, 4-chloro-6-methyl-, is a chemical compound with the molecular formula C5H6ClN3 . It has a molecular weight of 143.574 . The CAS number for this compound is 36340-61-1 .

Synthesis Analysis

The synthesis of 4-Chloro-6-methylpyridin-2-amine involves a four-step sequence, starting from 2-amino-6-chloropyridine. The crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methylpyridin-2-amine consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C6H7ClN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-methylpyridin-2-amine include a molecular weight of 142.58 g/mol, an XLogP3-AA of 1.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0, an exact mass of 142.0297759 g/mol, and a topological polar surface area of 38.9 Ų .Applications De Recherche Scientifique

Pharmaceutical Research

2-Amino-4-chloro-6-picoline serves as a building block in pharmaceutical synthesis. It’s used in the production of various therapeutic compounds due to its ability to act as a versatile intermediate. For instance, it can be utilized in the synthesis of kinase inhibitors, which are crucial in cancer treatment . The compound’s structural motif is often found in molecules that interact with biological targets, making it valuable for drug discovery and development.

Material Science

In material science, this compound is explored for its potential in creating advanced materials. Its derivatives can be used to develop new polymers with specific properties, such as increased thermal stability or electrical conductivity. Research is ongoing to incorporate such pyridine derivatives into functional materials for electronic devices .

Chemical Synthesis

2-Amino-4-chloro-6-picoline is a significant intermediate in organic synthesis. It’s used to construct more complex molecules through various chemical reactions, including coupling reactions and as a precursor for catalytic agents. Its presence in synthetic pathways is critical for developing new chemical entities with potential applications in different industries .

Analytical Chemistry

This compound is also relevant in analytical chemistry, where it may be used as a standard or reagent in chromatographic methods and spectroscopic analysis. Its well-defined structure and properties allow for its use in method development and validation, aiding in the identification and quantification of substances .

Life Science Research

In life sciences, 2-Amino-4-chloro-6-picoline can be employed in molecular biology and biochemistry research. It may be used in the study of enzyme inhibition, receptor-ligand interactions, and as a moiety in probes or markers for imaging and diagnostics .

Industrial Applications

The compound finds applications in the industrial sector as well. It can be used in the synthesis of dyes, pigments, and other fine chemicals. Its derivatives are also important in the formulation of agrochemicals, such as herbicides and insecticides, contributing to the protection and yield improvement of crops .

Environmental Science

In environmental science, derivatives of 2-Amino-4-chloro-6-picoline could be used in the development of sensors and assays for the detection of pollutants and toxins. Its chemical reactivity allows for the creation of sensitive and selective detection systems .

Food and Nutrition

Although not directly used in food, this compound’s derivatives may play a role in the synthesis of additives and preservatives that enhance the shelf life and safety of food products. Research into its use in food technology is an emerging field with potential for growth .

Orientations Futures

Mécanisme D'action

Mode of Action

It’s known that the compound belongs to the group of nitropyridine pesticides . These compounds typically work by inhibiting key enzymes or disrupting essential biochemical pathways in pests. The specific interactions of 2-Amino-4-chloro-6-picoline with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.52, which can influence its bioavailability .

Action Environment

The action, efficacy, and stability of 2-Amino-4-chloro-6-picoline can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C to maintain its stability . The compound’s solubility, which can affect its action and efficacy, is predicted to be soluble in water

Propriétés

IUPAC Name |

4-chloro-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKMKJOVXQEEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597727 | |

| Record name | 4-Chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methylpyridin-2-amine | |

CAS RN |

36340-61-1 | |

| Record name | 4-Chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B112466.png)

![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)